Fmoc-D-hLys(Boc)-OH
Description
Contextualization within Peptide Chemistry and Non-Canonical Amino Acid Utilization
Peptide chemistry is a vibrant field focused on synthesizing and studying peptides, which are short chains of amino acids. While the 20 proteinogenic (naturally occurring) amino acids provide a vast array of possible peptide sequences, the incorporation of non-canonical amino acids (ncAAs) dramatically expands the chemical space available to scientists. nih.gov These unique amino acids can introduce profound changes to a peptide's properties.
Fmoc-D-hLys(Boc)-OH is a prime example of a non-canonical amino acid derivative. It possesses three key features that distinguish it from its natural counterpart, L-lysine:
D-Configuration: The "D" signifies that it is the mirror image (enantiomer) of the naturally occurring "L" amino acids. This change in stereochemistry makes peptides containing D-amino acids highly resistant to degradation by proteases, the enzymes that typically break down peptides in biological systems. mdpi.comnih.govoup.com This increased stability is a significant advantage for developing peptide-based therapeutics with longer in vivo circulation times. mdpi.com
Homolysine Structure: The "hLys" indicates it is a homolysine, meaning its side chain contains an additional methylene (B1212753) (-CH2-) group compared to lysine (B10760008). This extension alters the length and flexibility of the side chain, influencing how the peptide folds and interacts with its biological targets.
Orthogonal Protecting Groups: The Fmoc and Boc groups are temporary chemical "caps" that prevent unwanted reactions during peptide synthesis, as will be discussed in the next section.
The use of ncAAs like D-homolysine allows for the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability, potency, and target specificity. nih.gov Researchers can systematically substitute canonical amino acids with ncAAs to probe structure-activity relationships (SAR) and develop peptides with finely tuned biological activities, from antimicrobial agents to cancer therapeutics. nih.govpeptide.com
Significance as a Protected Amino Acid Building Block in Peptide Synthesis Methodologies
The true utility of this compound lies in its role as a ready-to-use building block in Solid-Phase Peptide Synthesis (SPPS). nih.govsigmaaldrich.com SPPS is the dominant method for chemically synthesizing peptides, involving the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. nih.gov This process requires precise control over which chemical groups react. This is where the protecting groups become essential.
This compound is equipped with two distinct protecting groups that are removed under different chemical conditions, a strategy known as "orthogonal protection":
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group protects the alpha-amino group (Nα), the site where the next amino acid will be joined to extend the peptide backbone. The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically piperidine (B6355638). chempep.comadvancedchemtech.com This allows for the selective deprotection of the Nα-terminus at each step of the synthesis cycle.
The Boc (tert-butoxycarbonyl) Group: This group protects the omega-amino group (Nω) on the homolysine side chain. The Boc group is stable under the basic conditions used to remove the Fmoc group but is cleaved by strong acids, such as trifluoroacetic acid (TFA). peptide.comchempep.comadvancedchemtech.com This ensures that the reactive side chain does not interfere with the peptide chain elongation. It is only removed during the final step when the completed peptide is cleaved from the solid support resin. peptide.comadvancedchemtech.com
This dual-protection scheme makes this compound perfectly suited for the widely used Fmoc-based SPPS strategy. chempep.com It enables the precise and site-specific incorporation of the D-homolysine residue into a desired peptide sequence, preventing side reactions and ensuring a high yield of the final product. chempep.comchemicalbook.com The ability to easily integrate such a modified amino acid is fundamental to creating complex, non-natural peptides for advanced research in drug discovery, biomaterials, and molecular biology.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-N-ω-(tert-butoxycarbonyl)-D-homolysine |
| Synonyms | This compound, N-α-Fmoc-N-ω-Boc-D-homolysine |
| Molecular Formula | C₂₇H₃₄N₂O₆ sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 482.57 g/mol sigmaaldrich.comsigmaaldrich.com |
| Appearance | White to off-white powder |
| Primary Application | Building block for Solid-Phase Peptide Synthesis (SPPS) sigmaaldrich.com |
Table 2: Protecting Groups on this compound
| Protecting Group | Protected Functional Group | Deprotection Condition | Stability |
|---|---|---|---|
| Fmoc | α-amino (backbone) | Mild base (e.g., Piperidine) chempep.com | Acid-stable chempep.com |
| Boc | ω-amino (side chain) | Strong acid (e.g., TFA) peptide.comadvancedchemtech.com | Base-stable advancedchemtech.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H34N2O6 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m1/s1 |
InChI Key |
CLFMIWUWBOOJLY-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc D Hlys Boc Oh and Its Precursors
General Approaches for Protected D-Homolysine Derivative Synthesis
The synthesis of Fmoc-D-hLys(Boc)-OH necessitates a carefully orchestrated sequence of reactions that establishes the correct stereochemistry at the α-carbon and introduces the orthogonal protecting groups onto the α-amino and ε-amino functionalities of the D-homolysine scaffold.
Stereoselective Synthesis of D-Homolysine Scaffolds
The generation of the chiral D-homolysine backbone is a critical initial step. Several stereoselective methods can be employed to achieve the desired D-configuration. One common approach involves the use of chiral auxiliaries or asymmetric catalysts. For instance, asymmetric alkylation of a glycine enolate equivalent bearing a chiral auxiliary can introduce the desired side chain with high stereocontrol. Subsequent cleavage of the auxiliary yields the D-amino acid scaffold.
Another powerful strategy is the enzymatic resolution of a racemic mixture of homolysine or a suitable precursor. Lipases, for example, can selectively acylate one enantiomer, allowing for the separation of the D- and L-forms. Furthermore, asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst can also afford the D-homolysine scaffold with high enantiomeric excess.
A representative, though not exhaustive, comparison of general stereoselective methods is presented in the table below.
| Method | Description | Advantages | Disadvantages |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of chiral product. | High enantioselectivity, atom economy. | Catalyst can be expensive and sensitive to reaction conditions. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Limited to 50% theoretical yield for the desired enantiomer, substrate specificity of enzymes. |
Introduction of Orthogonal Protecting Groups (Fmoc and Boc)
Once the D-homolysine scaffold is obtained, the α-amino and ε-amino groups must be protected with orthogonal protecting groups to allow for selective deprotection during peptide synthesis. The Fmoc group, which is base-labile, is typically installed on the α-amino group, while the acid-labile Boc group protects the ε-amino group of the side chain. iris-biotech.de
The introduction of these groups is generally achieved through standard procedures. The ε-amino group is first selectively protected with the Boc group, often using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This selective protection is possible due to the higher nucleophilicity of the ε-amino group compared to the α-amino group under specific pH conditions.
Following the protection of the side chain, the α-amino group is then reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, such as sodium bicarbonate or triethylamine, to yield the fully protected this compound. nih.gov The orthogonality of the Fmoc and Boc groups is crucial for their utility in SPPS, as the Fmoc group can be removed with a mild base (e.g., piperidine) without affecting the acid-labile Boc group, and vice versa. iris-biotech.debiosynth.com
Homologation Strategies for Generating Homolysine Derivatives
An alternative and widely utilized approach to synthesize D-homolysine derivatives involves the one-carbon homologation of the readily available D-lysine. This strategy extends the carboxylic acid end of the molecule by a methylene (B1212753) unit.
Arndt–Eistert Homologation and Wolff Rearrangement Applications
The Arndt-Eistert reaction is a classic and effective method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.orglibretexts.org This multi-step process begins with the conversion of a protected D-lysine derivative, where the amino groups are suitably protected, to its corresponding acid chloride. Treatment of the acid chloride with diazomethane yields an α-diazoketone intermediate. wikipedia.orgnrochemistry.com
The crucial step in this sequence is the Wolff rearrangement of the α-diazoketone, which can be induced thermally, photochemically, or, most commonly, by using a metal catalyst such as silver oxide (Ag₂O) or silver benzoate. wikipedia.orgorganic-chemistry.org The Wolff rearrangement involves the migration of the alkyl group and the loss of dinitrogen gas to form a highly reactive ketene intermediate. researchgate.netchem-station.comwikiwand.com This rearrangement proceeds with retention of stereochemistry at the migrating center, which is essential for preserving the D-configuration of the amino acid. libretexts.org
The resulting ketene is then trapped by a suitable nucleophile. In the context of synthesizing the carboxylic acid of D-homolysine, water is used as the nucleophile to hydrolyze the ketene, yielding the desired homologated carboxylic acid. If an alcohol is used as the nucleophile, the corresponding ester is formed. organic-chemistry.org
A general scheme for the Arndt-Eistert homologation is as follows:
Activation: The protected D-lysine derivative's carboxylic acid is converted to an acid chloride.
Diazoketone Formation: The acid chloride reacts with diazomethane.
Wolff Rearrangement: The α-diazoketone rearranges to a ketene with the aid of a catalyst.
Nucleophilic Trapping: The ketene is reacted with water to form the D-homolysine derivative.
Palladium-Catalyzed Hydrogenolysis in Protective Group Removal
Throughout the synthesis of this compound, other protecting groups may be employed for temporary protection of functional groups. Palladium-catalyzed hydrogenolysis is a mild and efficient method for the removal of certain protecting groups, particularly benzyl-type (e.g., benzyloxycarbonyl, Cbz) and benzyl ether groups.
This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source, which can be hydrogen gas or a hydrogen donor like ammonium formate. The reaction proceeds by the cleavage of the C-O or C-N bond of the protecting group, releasing the deprotected functional group and toluene or a related byproduct. This method is highly chemoselective and generally does not affect other common protecting groups like Fmoc and Boc, making it a valuable tool in a multi-step synthesis.
Comparative Analysis of Synthetic Routes for Related Protected D-Amino Acids
The synthesis of orthogonally protected non-proteinogenic D-amino acids, including this compound, can be approached through various synthetic strategies. The choice of a particular route often depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required enantiomeric purity.
A comparison of two primary strategies for obtaining the D-homolysine core is presented below:
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Asymmetric Synthesis from Achiral Precursors | Employs chiral auxiliaries or catalysts to establish the stereocenter. | High enantiomeric purity can be achieved directly. Can be adapted for a variety of side chains. | May require more steps and expensive chiral reagents or catalysts. |
| Homologation of a Chiral Precursor (e.g., D-Lysine) | Utilizes a readily available chiral starting material and extends the carbon chain. | Starts from a relatively inexpensive and enantiopure precursor. The Arndt-Eistert reaction is a well-established method. | Involves the use of hazardous reagents like diazomethane. Requires careful control of reaction conditions to avoid side reactions. |
For the introduction of orthogonal protecting groups, the sequential protection of the ε-amino group followed by the α-amino group is the most common and reliable method. The choice of protecting groups themselves (Fmoc and Boc) is dictated by their widespread use and compatibility with standard solid-phase peptide synthesis protocols. nih.gov The combination of a base-labile α-amino protecting group and an acid-labile side-chain protecting group provides the necessary orthogonality for complex peptide synthesis. biosynth.com
Integration of Fmoc D Hlys Boc Oh in Solid Phase Peptide Synthesis Spps
Fundamental Principles of Fmoc-Based SPPS Relevant to Fmoc-D-hLys(Boc)-OH
Fmoc-based SPPS is the predominant method for peptide synthesis due to its milder reaction conditions compared to older Boc/Bzl strategies. altabioscience.comiris-biotech.de The entire process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. rsc.orgdu.ac.in
The success of Fmoc-SPPS relies on an orthogonal protecting group strategy, which allows for the selective removal of one type of protecting group in the presence of others. biosynth.compeptide.comiris-biotech.de In the case of this compound, two key protecting groups are employed:
The Fmoc (9-fluorenylmethoxycarbonyl) group: This is a temporary, base-labile protecting group for the α-amino group of the amino acid. altabioscience.comluxembourg-bio.com Its role is to prevent self-polymerization during the coupling step.
The Boc (tert-butyloxycarbonyl) group: This is a semi-permanent, acid-labile protecting group for the ε-amino group on the side chain of homolysine (hLys). peptide.com It remains intact throughout the chain elongation cycles.
This orthogonality is crucial; the Fmoc group can be removed repeatedly at each cycle of the synthesis using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), without affecting the acid-labile Boc group on the side chain. altabioscience.compeptide.comiris-biotech.de The Boc group, along with other side-chain protecting groups and the resin linker, is only removed at the final step of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de This selective deprotection scheme prevents unwanted side reactions on the lysine (B10760008) side chain and ensures the correct peptide sequence is assembled. peptide.com This approach is a significant advantage over the less orthogonal Boc/Bzl strategy, where repeated treatments with moderate acid to remove the Nα-Boc group could prematurely cleave some of the side-chain benzyl-based protecting groups. peptide.comnih.gov
Table 1: Comparison of Protecting Groups in this compound
| Protecting Group | Protected Functionality | Chemical Nature | Cleavage Condition | Role in SPPS |
| Fmoc | α-Amino Group | Base-Labile | 20% Piperidine in DMF | Temporary; removed at each cycle to allow chain elongation. |
| Boc | ε-Amino Group (Side Chain) | Acid-Labile | Strong acid (e.g., TFA) | Semi-Permanent; remains during synthesis, removed during final cleavage. |
The selective removal of the Fmoc group is a cornerstone of this synthetic strategy. The mechanism is a base-catalyzed β-elimination reaction. luxembourg-bio.comscielo.org.mxpublish.csiro.au
A base, such as piperidine, abstracts the relatively acidic proton from the carbon at position 9 of the fluorenyl ring system. luxembourg-bio.comscielo.org.mx The resulting carbanion is stabilized by the aromatic nature of the fluorenyl system. total-synthesis.com
This initiates a β-elimination cascade, leading to the release of carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF). luxembourg-bio.comchempep.com
The now-deprotected α-amine of the resin-bound peptide is liberated as a free amine, ready for the next coupling step. luxembourg-bio.com
The secondary amine base (piperidine) also acts as a scavenger, reacting with the DBF to form a stable and soluble adduct that can be easily washed away, preventing DBF from reacting with the liberated peptide amine. peptide.comscielo.org.mx
This entire deprotection process is typically fast, often completed in minutes. luxembourg-bio.comchempep.com In stark contrast, the Boc group is completely stable under these basic conditions. organic-chemistry.org The Boc group is a tert-butyl carbamate (B1207046), which lacks an acidic proton analogous to the one on the Fmoc group. Its cleavage requires strong acidic conditions, which proceed through a mechanism involving the formation of a stable tert-butyl cation. organic-chemistry.org This fundamental difference in cleavage chemistry is what makes the Fmoc/Boc pair a truly orthogonal and highly effective system for peptide synthesis. total-synthesis.com
Coupling Reagent Selection and Optimization for this compound
After the Fmoc group is removed from the resin-bound peptide, the next protected amino acid, this compound, is introduced. For the peptide bond to form, the carboxylic acid of the incoming amino acid must be activated to make it more susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.
Modern SPPS heavily relies on in-situ activating reagents, primarily phosphonium (B103445) or aminium/uronium salts, which are efficient, fast, and generally free of side reactions. sigmaaldrich.com For incorporating residues like this compound, reagents such as HCTU and HATU are commonly employed. gyrosproteintechnologies.compeptide.comluxembourg-bio.com
HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): This is a highly efficient coupling reagent based on the HOBt derivative 6-Cl-HOBt. researchgate.net It rapidly forms the corresponding active ester of the amino acid, promoting efficient peptide bond formation.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on HOAt (1-hydroxy-7-azabenzotriazole), HATU is considered one of the most effective coupling reagents. sigmaaldrich.comluxembourg-bio.com The nitrogen atom in the pyridine (B92270) ring of the HOAt moiety can provide anchimeric assistance during the coupling reaction, making HATU-generated esters more reactive than those formed with HOBt-based reagents. sigmaaldrich.com This is particularly useful for difficult or sterically hindered couplings. sigmaaldrich.comluxembourg-bio.com
These aminium salts can sometimes lead to guanidinylation of the free peptide amine as a side reaction, which terminates the peptide chain. luxembourg-bio.com However, their speed and efficiency often make them the reagents of choice. sigmaaldrich.com
Table 2: Overview of Common Amide Coupling Reagents
| Reagent | Full Name | Leaving Group Base | Relative Reactivity | Key Characteristics |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | High | Standard, effective reagent for routine synthesis. sigmaaldrich.com |
| HCTU | O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 6-Cl-HOBt | Very High | More reactive than HBTU due to the electron-withdrawing chlorine atom. luxembourg-bio.comresearchgate.net |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt | Excellent | Highly reactive; ideal for hindered couplings and minimizing racemization. sigmaaldrich.comluxembourg-bio.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | OxymaPure | Excellent | Oxyma-based reagents are highly efficient and are reported to suppress racemization. sigmaaldrich.com |
Optimizing reaction conditions is critical to ensure the coupling reaction goes to completion, thereby maximizing the yield of the desired peptide and minimizing deletion sequences. gyrosproteintechnologies.comiris-biotech.de
Solvent: Polar aprotic solvents like DMF and N-Methyl-2-pyrrolidone (NMP) are standard. They are effective at swelling the polystyrene-based resin, which is essential for allowing reagents to access the reactive sites within the polymer matrix, and at solubilizing the reactants. du.ac.in
Reagent Concentration: To drive the reaction to completion, a 2- to 5-fold molar excess of both the protected amino acid (this compound) and the coupling reagent over the reactive sites on the resin is typically used in research-scale synthesis. rsc.org A tertiary base, such as N,N-diisopropylethylamine (DIPEA), is also added to maintain basic conditions and neutralize any generated acids. peptide.com
Temperature: Most SPPS cycles are performed at room temperature. However, for "difficult sequences" prone to aggregation or for sterically hindered couplings, increasing the temperature can enhance reaction rates and improve coupling efficiency. gyrosproteintechnologies.comresearchgate.net
Reaction Time: Coupling times can range from 10 minutes to over an hour, depending on the specific amino acids being coupled and the reagents used. peptide.com The completion of the reaction is often monitored using a qualitative method like the Kaiser test, which detects the presence of free primary amines. iris-biotech.de
Considerations for Incorporating D-Amino Acids in SPPS
The incorporation of a D-amino acid like D-homolysine introduces specific considerations into the synthesis process. D-amino acids are enantiomers (non-superimposable mirror images) of the more common L-amino acids found in nature. pacific.edu Their inclusion in peptides is a common strategy to increase resistance to proteolytic degradation by enzymes, which are stereospecific for L-amino acids, thereby enhancing the peptide's in-vivo half-life. peptide.com
While the fundamental coupling and deprotection chemistry remains the same, the primary concern when incorporating any chiral amino acid, including D-isomers, is the risk of racemization. nih.gov Racemization is the conversion of a pure enantiomer into a mixture of both enantiomers (in this case, D-hLys converting to a mix of D- and L-hLys) at the α-carbon. This can occur during the activation step of the coupling reaction. nih.gov
The formation of a highly activated intermediate, such as an oxazolone (B7731731), can facilitate the loss of stereochemical integrity. nih.gov The choice of coupling reagent and additives is critical to suppress this side reaction. Reagents like HATU, which are based on HOAt, and those based on OxymaPure are known to be superior in minimizing racemization compared to older carbodiimide (B86325) methods or even standard HOBt-based reagents. sigmaaldrich.comnih.gov By carefully selecting highly efficient, modern coupling reagents and optimizing reaction times to be as short as possible while still ensuring complete coupling, the risk of incorporating the incorrect L-stereoisomer can be significantly minimized, preserving the stereochemical purity of the final peptide product.
Impact of D-Stereochemistry on Peptide Elongation
The stereochemistry of an amino acid can significantly influence the efficiency of peptide bond formation during SPPS. While ribosomes in nature effectively discriminate against D-amino acids, slowing the rate of peptide bond formation, similar stereochemical effects are observed in chemical synthesis. researchgate.net The introduction of a D-amino acid like D-homoLysine from this compound into a growing peptide chain, which is typically composed of L-amino acids, can alter the kinetics of the coupling reaction.
The altered stereochemistry at the alpha-carbon can lead to steric hindrance, potentially slowing down the acylation of the N-terminal amine of the D-amino acid by the incoming activated L-amino acid, or vice-versa. This kinetic disruption can be particularly pronounced in "difficult sequences" that are prone to aggregation. americanpeptidesociety.org The growing peptide chain, anchored to the solid support, can form secondary structures (e.g., beta-sheets) that hinder reagent access. sigmaaldrich.com The presence of a D-amino acid can disrupt these L-amino acid-based secondary structures, which can sometimes be beneficial; however, it can also introduce local conformational changes that make the N-terminus less accessible, thereby reducing coupling efficiency. researchgate.net Inefficient coupling is a primary cause of deletion sequences, which compromises the purity and yield of the final peptide. americanpeptidesociety.org
Table 1: Factors Influenced by D-Stereochemistry During Peptide Elongation
| Factor | Impact of D-Amino Acid Incorporation | Potential Consequence |
| Reaction Kinetics | Can slow down the rate of peptide bond formation due to steric effects. | Incomplete coupling reactions. |
| Peptide Aggregation | May disrupt L-peptide secondary structures, potentially reducing aggregation. | Improved solvation and reagent access. |
| Local Conformation | Alters the local three-dimensional structure of the growing peptide chain. | Can hinder access to the N-terminus for the next coupling step. |
| Coupling Efficiency | Reduced efficiency can occur if steric hindrance is significant. | Increased risk of generating deletion sequences. |
Mitigation of Epimerization During Coupling Reactions
Epimerization is the conversion of one stereoisomer into its opposite, for instance, a D-amino acid into an L-amino acid. This is a critical side reaction in peptide synthesis as it leads to diastereomeric impurities that are often difficult to separate from the target peptide. mdpi.com The risk of epimerization is highest during the amino acid activation step, which is necessary for peptide bond formation. nih.gov
The mechanism often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. cem.com Several factors influence the rate of epimerization:
Coupling Reagents: Highly reactive coupling reagents can increase the risk of epimerization by promoting oxazolone formation.
Base: The presence and strength of the base used during coupling play a crucial role. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but their excess can promote epimerization.
Activation Time: Longer pre-activation times, where the amino acid is kept in its activated state before being added to the resin, can increase the likelihood of epimerization. nih.gov
To mitigate epimerization when coupling this compound or any D-amino acid, specific strategies are employed. The use of carbamate protecting groups like Fmoc is inherently designed to suppress racemization. nih.gov However, careful selection of coupling reagents is paramount. Additives such as Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) or 1-hydroxybenzotriazole (B26582) (HOBt) when used with carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) can suppress epimerization by minimizing the lifetime of the highly reactive intermediates. americanpeptidesociety.org Reaction protocols based on a DIC/HOAt (1-hydroxy-7-azabenzotriazole) mixture without a pre-activation step have been shown to significantly suppress this side reaction. researchgate.net
Table 2: Influence of Coupling Conditions on Epimerization
| Coupling Method | Base | Pre-activation Time | Relative Risk of Epimerization | Mitigation Strategy |
| HBTU/HCTU | DIPEA/NMM | Standard (e.g., 5 min) | Moderate to High | Minimize pre-activation; use of collidine as a base can help. researchgate.net |
| DIC/HOBt | DIPEA | Minimal/None | Low to Moderate | In-situ activation reduces the lifetime of reactive species. |
| DIC/HOAt | DIPEA | Minimal/None | Low | HOAt is highly effective at suppressing epimerization. researchgate.net |
| PyBOP | DIPEA | Standard | Moderate | Can be prone to epimerization, especially with sensitive residues. |
Strategies for Preventing Deletion Sequences and Improving Peptide Purity
The synthesis of high-purity peptides requires that each coupling and deprotection step proceeds to completion. Failure to complete a coupling reaction results in a peptide chain that is missing one or more amino acids, known as a deletion sequence. These impurities are often difficult to remove during purification. gyrosproteintechnologies.com
Capping Techniques in SPPS
Capping is a crucial strategy to minimize the formation of deletion sequences. gyrosproteintechnologies.com It is an intentional chemical step to permanently block any unreacted N-terminal amino groups that failed to couple with the incoming amino acid. By rendering these unreacted sites inert, they cannot participate in subsequent coupling steps. This ensures that the final crude product contains the full-length target peptide and truncated (capped) sequences, which are typically easier to separate than the closely related deletion sequences. nih.gov
The most common capping agent is acetic anhydride (B1165640), often used in a mixture with a base like pyridine or DIPEA in a solvent such as N,N-dimethylformamide (DMF). The acetic anhydride acetylates the free amine, forming a terminal acetamide (B32628) group. This capping step is typically performed immediately after the primary coupling step. researchgate.net
Table 3: Common Capping Reagents and Procedures in SPPS
| Capping Agent | Typical Reagent Composition | Reaction Time | Purpose | Outcome |
| Acetic Anhydride | Acetic Anhydride/Pyridine/DCM or Acetic Anhydride/DIPEA/DMF | 5-20 minutes | To acetylate unreacted N-terminal amines. | Formation of N-acetylated truncated peptides, simplifying purification. |
| N-(2-chlorobenzyloxycarbonyloxy)succinimide (Cbz-OSu) | Cbz-OSu in DMF | ~30 minutes | Alternative capping agent. | Blocks unreacted amines with a Cbz group. |
| Reactive Capping Tags | Thiol-based reactive tags | Variable | Allows for selective removal of truncated sequences post-synthesis. nih.gov | Facilitates non-chromatographic purification methods. |
Selective Deprotection Strategies for Side-Chain Modification
The ability to selectively unmask a specific functional group within a complex peptide sequence is a cornerstone of modern peptide chemistry. springernature.com In peptides synthesized with this compound, the ε-amino group of the D-homolysine residue is protected by the acid-sensitive tert-butyloxycarbonyl (Boc) group. This allows for its targeted removal while the rest of the peptide, including other protecting groups and the main peptide chain anchored to a solid support, remains intact. benchchem.comadvancedchemtech.com This orthogonality is crucial for site-specific modifications. sigmaaldrich.com
The targeted removal of the Boc group from the D-homolysine side chain is achieved under acidic conditions. evitachem.com This deprotection exposes the primary amine on the side chain, making it available for subsequent chemical reactions. The most commonly employed reagent for this purpose is trifluoroacetic acid (TFA). benchchem.comadvancedchemtech.com The reaction is typically performed by treating the peptide-resin with a solution of TFA in a suitable solvent, such as dichloromethane (B109758) (DCM). benchchem.com The concentration of TFA and the reaction time can be optimized to ensure complete deprotection without premature cleavage of other acid-sensitive groups or the peptide from the resin. researchgate.net
The selection of the deprotection reagent and conditions is critical to maintain the integrity of the peptide and any other orthogonal protecting groups present. nih.govresearchgate.net While strong acids like hydrogen fluoride (B91410) (HF) can also remove Boc groups, milder reagents are generally preferred in modern Fmoc-based solid-phase peptide synthesis (SPPS) to avoid side reactions. benchchem.com The choice of conditions allows for a high degree of control over the synthetic process. researchgate.net
Table 1: Reagents and Conditions for Selective Boc Deprotection
| Reagent | Typical Concentration & Solvent | Reaction Time | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 30-60 min | The most common and efficient method for Boc removal in SPPS. benchchem.comadvancedchemtech.com |
| Hydrogen Chloride (HCl) | 4 M in Dioxane | ~30 min | Provides superior selectivity for Nα-Boc groups over tert-butyl esters and ethers. researchgate.net |
| Methanesulfonic Acid | In tBuOAc/CH2Cl2 mixture | 2-16 hours | Can selectively remove Boc in the presence of t-butyl esters, though reaction times vary. researchgate.net |
| Oxalyl Chloride | In Methanol | 1-4 hours | A mild method for deprotecting N-Boc groups under room temperature conditions. nih.gov |
Bioconjugation Methodologies Utilizing the Deprotected Homolysine Side Chain
Following the selective removal of the Boc protecting group, the newly exposed ε-amino group on the D-homolysine side chain serves as a versatile chemical handle for bioconjugation. cem.comthermofisher.com This process involves the covalent attachment of various molecules to the peptide, thereby imparting new functionalities. abyntek.com The nucleophilic nature of the primary amine makes it an ideal target for a wide range of electrophilic reagents, allowing for the stable and site-specific incorporation of probes, labels, and other molecular entities. thermofisher.comnih.gov
The covalent attachment of molecular probes and reporter groups to the deprotected homolysine side chain is a powerful strategy for studying peptide interactions, localization, and function. google.comnih.gov This modification is typically achieved by reacting the peptide-resin with an activated form of the probe molecule. Common chemistries for targeting the lysine/homolysine amine include the formation of stable amide bonds using N-hydroxysuccinimide (NHS) esters or the formation of thiourea (B124793) bonds with isothiocyanates. biorxiv.org
This methodology allows for the introduction of a diverse array of functional units, including:
Biotin: For affinity purification and detection using streptavidin-based systems.
Small Molecule Drugs: Creating peptide-drug conjugates for targeted delivery. nih.gov
Chelating Agents: For radiolabeling peptides with metal ions for imaging or therapeutic applications.
Crosslinking Agents: To study and identify protein-protein interactions. thermofisher.com
The choice of conjugation chemistry depends on the nature of the probe and the desired stability of the resulting linkage. ub.edu
Table 2: Common Chemistries for Amine-Reactive Probes
| Reactive Group on Probe | Resulting Linkage | Stability | Common Applications |
|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | Amide | Very Stable | Labeling with fluorophores, biotin, and other molecules. thermofisher.combiorxiv.org |
| Isothiocyanate | Thiourea | Stable | Attachment of fluorescent dyes and other labels. biorxiv.org |
| Sulfonyl Chloride | Sulfonamide | Very Stable | Creating stable conjugates. biorxiv.org |
| Aldehyde/Ketone | Imine (Schiff Base) | Reversible (can be stabilized by reduction) | Reversible labeling, can be made permanent via reductive amination. |
Site-specific fluorescent labeling is a critical tool for visualizing peptides and their interactions in biological systems. nih.govnih.gov The deprotected D-homolysine side chain provides a precise location for the attachment of a single fluorophore, avoiding the heterogeneity that can result from labeling proteins with multiple reactive lysines. biorxiv.org The process involves reacting the peptide, usually while still on the solid-phase support, with an amine-reactive fluorescent dye, such as an NHS ester or maleimide (B117702) derivative of a fluorophore. mdpi.com
This technique enables a wide range of applications, including:
Förster Resonance Energy Transfer (FRET): By incorporating two different dyes at specific locations, FRET can be used to study peptide conformational changes and binding events. biorxiv.org
Cellular Imaging: Tracking the uptake, localization, and trafficking of peptides within live cells. nih.gov
Binding Assays: Quantifying the interaction of a labeled peptide with its target receptor or enzyme.
The selection of the fluorescent dye is dictated by the experimental requirements, including desired wavelength, brightness, and photostability. mdpi.com
Table 3: Examples of Amine-Reactive Fluorescent Dyes for Site-Specific Labeling
| Fluorophore | Reactive Form | Typical Application |
|---|---|---|
| Fluorescein | Fluorescein isothiocyanate (FITC), 5(6)-FAM NHS Ester | Microscopy, Flow Cytometry |
| Rhodamine | Tetramethylrhodamine (TMR) NHS Ester | FRET (as acceptor), Microscopy |
| Cyanine Dyes (e.g., Cy3, Cy5) | Cy3/Cy5 NHS Ester | FRET, High-Resolution Imaging |
| Alexa Fluor Dyes | Alexa Fluor™ NHS Esters (various wavelengths) | High-performance imaging, improved photostability. mdpi.com |
Formation of Branched and Multimeric Peptide Constructs
The strategic placement of D-homolysine residues allows for the synthesis of non-linear peptide structures, such as branched and dendritic peptides. cem.com After selective deprotection of the Boc group on the homolysine side chain, the synthesis can be continued from this newly exposed amine, creating a branch point. This process can be repeated to generate highly complex, multimeric constructs with a defined architecture. peptide.com
Peptide dendrimers are highly branched, monodisperse macromolecules built from amino acid monomers. nih.gov Poly-lysine dendrimers (PLLDs), and by extension those containing homolysine, are of significant interest due to their biocompatibility and the high density of functional groups on their surface. frontiersin.org The synthesis is typically a divergent process starting from a core molecule. nih.gov
The process begins with a core that has one or more protected amino groups. For example, starting with a single this compound residue, the following steps are performed:
Deprotection: The Nα-Fmoc group is removed using a base like piperidine.
Coupling: Two equivalents of Fmoc-L-Lys(Boc)-OH (or another protected lysine/homolysine) are coupled to the newly freed α-amino group and the side-chain amino group (after its own Boc deprotection), creating the first-generation (G1) dendrimer.
Iteration: The Fmoc groups of the G1 dendrimer are removed, exposing new primary amines. The coupling step is then repeated to create the G2 dendrimer.
This generational synthesis allows for precise control over the size, molecular weight, and number of surface functional groups of the dendrimer. nih.govgoogle.com These structures are widely explored for applications in drug and gene delivery, as their polycationic surface can interact with nucleic acids and cell membranes. nih.govfrontiersin.org
Table 4: Idealized Generational Growth of a Lysine Dendrimer
| Dendrimer Generation | Number of Lysine Residues Added | Total Lysine Residues | Number of Surface Amino Groups |
|---|---|---|---|
| G0 (Core) | 1 | 1 | 2 |
| G1 | 2 | 3 | 4 |
| G2 | 4 | 7 | 8 |
| G3 | 8 | 15 | 16 |
| G4 | 16 | 31 | 32 |
Post Synthetic Modifications and Functionalization of Peptides Containing D Homolysine Residues
Application in Multiple Antigenic Peptides (MAPs) Research
The compound Fmoc-D-hLys(Boc)-OH is instrumental in the synthesis of Multiple Antigenic Peptides (MAPs). MAPs are artificially branched peptides that utilize a core matrix, often composed of lysine (B10760008) residues, to display multiple copies of a peptide antigen. lifetein.comnih.gov This dendritic structure mimics the presentation of antigens on the surface of pathogens, thereby eliciting a strong immune response without the need for a carrier protein. lifetein.comqyaobio.com The use of D-amino acids, such as D-homolysine, can further enhance the stability of these structures against proteolytic degradation.
The synthesis of MAPs is typically achieved through solid-phase peptide synthesis (SPPS). lifetein.com In this process, a protected lysine derivative, such as Boc-Lys(Boc)-OH, is anchored to a resin. qyaobio.com Subsequent deprotection and coupling cycles allow for the stepwise construction of a branched lysine core. qyaobio.com The desired peptide antigens are then synthesized on each of the available amino groups of the core. lifetein.com The choice between Fmoc and Boc chemistry influences the deprotection strategy, with Fmoc chemistry utilizing a base-driven approach and Boc chemistry relying on acid-driven steps. qyaobio.commdpi.com
The number of branches in a MAP system can be tailored based on the length of the peptide antigen. For instance, an eight-branch MAP resin is often recommended for peptides with 15 or fewer residues, while a four-branch resin is suitable for peptides containing more than 20 residues. lifetein.comthermofisher.com This strategic design aims to optimize the antigen presentation and subsequent immunological response.
The incorporation of D-homolysine, facilitated by building blocks like this compound, into the peptide antigens or the core structure of MAPs can offer significant advantages. The D-configuration of the amino acid provides resistance to enzymatic degradation, a crucial factor for in vivo applications. Furthermore, the longer side chain of homolysine compared to lysine can influence the spacing and presentation of the antigenic peptides on the MAP core, potentially impacting the immunogenicity of the construct.
Research in this area focuses on creating more effective synthetic vaccines and immunotherapeutics. By combining the multivalent presentation of the MAP system with the enhanced stability offered by D-amino acids, scientists can develop potent immunogens capable of eliciting robust and specific antibody responses. mdpi.com
Table 1: Comparison of MAP Resin Recommendations
| Number of Peptide Residues | Recommended MAP Resin |
| ≤ 15 | 8-branch |
| 16 - 20 | 4-branch or 8-branch |
| > 20 | 4-branch |
This table summarizes common recommendations for selecting the appropriate MAP resin based on the length of the peptide antigen to be synthesized. lifetein.comthermofisher.com
The functionalization of peptides containing D-homolysine is not limited to MAPs. The ε-amino group can be a site for various bioconjugation strategies, allowing for the attachment of molecules such as fluorophores, drugs, or targeting ligands. abyntek.com These modifications are critical for developing advanced diagnostic and therapeutic agents. For example, the alkylation of the side-chain amino group can be used to modulate the peptide's physicochemical properties and biological activity. acs.org
Research Applications of Peptides Incorporating Fmoc D Hlys Boc Oh Derived Residues
Investigation of Peptide Conformational Effects on Bioactivity
The conformation of a peptide is intrinsically linked to its biological activity. The introduction of a D-hLys residue can significantly influence the peptide's three-dimensional structure. lifetein.commdpi.com Researchers utilize this to probe how specific conformational changes affect binding to biological targets. mdpi.com
For instance, the increased flexibility of the longer homoLysine side chain can alter the peptide's folding pattern, potentially leading to a more favorable orientation for receptor binding. iris-biotech.de Conversely, the D-amino acid can induce specific turns or kinks in the peptide backbone, which can be crucial for mimicking or disrupting protein secondary structures. lifetein.com These conformational modifications are essential for understanding the structural requirements for bioactivity and for designing peptides with enhanced potency and selectivity. mdpi.com
Table 1: Impact of D-Amino Acid Incorporation on Peptide Structure
| Structural Aspect | Effect of D-Amino Acid Incorporation | Reference |
| Secondary Structure | Can induce specific turns, disrupt helices, or stabilize β-sheets. | lifetein.commdpi.com |
| Side Chain Orientation | Alters the spatial arrangement of side chains relative to the peptide backbone. | mdpi.com |
| Overall Conformation | Can lead to more compact or extended structures, influencing receptor binding. | mdpi.com |
Studies on Proteolytic Stability and Resistance to Degradation
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.govnih.gov The incorporation of D-amino acids, such as D-hLys, is a well-established strategy to overcome this limitation. lifetein.commdpi.com Proteases, which are chiral enzymes, are highly specific for L-amino acids and are generally unable to cleave peptide bonds involving D-amino acids. mdpi.comnih.gov
Table 2: Research Findings on Proteolytic Stability
| Peptide Modification | Observation | Significance | Reference |
| Substitution with D-hLys | Increased resistance to enzymatic degradation by proteases. | Longer in vivo half-life, sustained therapeutic effect. | lifetein.commdpi.comnih.gov |
| Multiple D-amino acid substitutions | Synergistic increase in proteolytic stability. | Allows for fine-tuning of peptide stability for specific applications. | nih.gov |
Modulation of Protein-Protein Interactions through Peptide Design
Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a vast class of potential drug targets. frontiersin.orgnih.gov Peptides designed to mimic one of the interacting partners can act as competitive inhibitors, disrupting the PPI and modulating its downstream effects. mdpi.com The incorporation of D-hLys residues into these peptides can enhance their efficacy. mdpi.com
The unique structural features of D-hLys can improve binding affinity and specificity for the target protein. mdpi.com The altered side chain orientation and backbone conformation can create novel interactions with the protein surface that are not possible with the natural L-amino acid. mdpi.com This allows for the design of potent and selective PPI inhibitors for therapeutic and research purposes. frontiersin.org
Structure-Activity Relationship (SAR) Studies Modulating Ion-Pairing Interactions
The longer side chain of homoLysine compared to lysine (B10760008) allows for the modulation of ion-pairing interactions between the positively charged amino group and negatively charged residues, such as glutamate (B1630785) or aspartate, on a target enzyme or receptor. sigmaaldrich.com By systematically replacing lysine with homoLysine in a peptide sequence, researchers can conduct detailed structure-activity relationship (SAR) studies. sigmaaldrich.com
These studies help to elucidate the optimal distance and geometry for electrostatic interactions, providing valuable insights into the binding pocket of the target. This information is critical for designing more potent and selective peptide ligands.
Development of Peptide Mimetics with Enhanced Stability and Recognition Properties
Peptide mimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and bioavailability. benchchem.com The incorporation of D-hLys is a key strategy in the development of peptide mimetics. mdpi.commedchemexpress.com
By combining the proteolytic resistance conferred by the D-amino acid with the altered conformational properties of the homoLysine residue, researchers can create novel peptide mimetics with superior therapeutic potential. mdpi.combenchchem.com These mimetics can have improved recognition properties for their biological targets, leading to higher potency and selectivity. mdpi.com
Chemical Biology Approaches for Investigating Biological Pathways
Peptides containing D-hLys residues are valuable tools in chemical biology for dissecting complex biological pathways.
Peptides incorporating D-hLys can be synthesized with reporter tags, such as fluorescent dyes or biotin, attached to the ε-amino group of the side chain. chempep.com These labeled peptides serve as molecular probes to visualize and track their interactions with cells and biological targets. medchemexpress.com The inherent stability of these probes ensures that they remain intact during the course of an experiment, providing reliable data on their localization and binding partners. mdpi.com This allows researchers to investigate the roles of specific proteins and pathways in both normal and disease states.
Engineering of Peptides for Specific Enzyme Recognition
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for designing molecules with novel biological functions. mdpi.comacs.org Fmoc-D-hLys(Boc)-OH, as a source of the D-homoLysine residue, offers unique structural features that are particularly valuable for engineering peptides that can specifically interact with or inhibit target enzymes. The engineering process leverages the distinct properties conferred by both the D-chiral center and the extended side chain of the homoLysine residue to modulate enzyme-substrate interactions. nih.govsigmaaldrich.comsigmaaldrich.com
The primary advantage of using D-amino acids in peptide design is the enhanced resistance to proteolytic degradation. mdpi.comnih.gov Most endogenous proteases are stereospecific for L-amino acid substrates; consequently, peptides containing D-amino acids are not readily recognized or cleaved, leading to a significantly longer half-life in biological systems. nih.govnih.gov This inherent stability is crucial for developing peptide-based probes or inhibitors that can reach and interact with their target enzyme without premature degradation.
Beyond proteolytic resistance, the structural difference of the D-homoLysine side chain—specifically its extended length compared to the canonical L-lysine—is a key factor in engineering enzyme specificity. sigmaaldrich.comsigmaaldrich.com The additional methylene (B1212753) group in the homoLysine side chain alters the positioning of the terminal amino group. This modification can be used to probe and modulate the ionic and hydrophobic interactions within an enzyme's active site or binding pocket. sigmaaldrich.comsigmaaldrich.comdb-thueringen.de
Research into substrate recognition by various enzyme families has demonstrated the utility of side-chain length modification. For instance, studies on lysine acetyltransferases (KATs) and bromodomains, which recognize acetylated lysine, have used peptides containing homoLysine to investigate binding and activity. It was found that certain enzymes could accommodate the longer side chain of homoLysine, while others showed significantly reduced or no activity, demonstrating that side-chain length can be a determinant of specificity. db-thueringen.de
In one such study, the binding and deacetylation of peptides containing acetylated Ornithine (one methylene group shorter than Lysine), Lysine, and homoLysine (one methylene group longer) were compared. The bacterial sirtuin deacetylase SrtN showed a strong preference for acetyl-lysine, with significantly reduced activity on the acetyl-homoLysine substrate. db-thueringen.de Conversely, certain bromodomains, which are protein modules that bind to acetylated lysine residues, showed a capacity to bind acetyl-homoLysine with an affinity comparable to that of acetyl-lysine. db-thueringen.de These findings highlight how the D-homoLysine residue can be used to design peptides that selectively target specific members of an enzyme family.
The table below summarizes findings from research where peptides containing lysine and its homologs were used to probe enzyme recognition, illustrating the principle of engineering specificity.
| Peptide Substrate | Target Enzyme/Domain | Observation | Finding |
| Acetyl-Lysine Peptide | Sirtuin Deacetylase (SrtN) | Efficient deacetylation observed. | Serves as the preferred, native substrate. db-thueringen.de |
| Acetyl-homoLysine Peptide | Sirtuin Deacetylase (SrtN) | Very low rate of deacetylation. | The extended side chain is poorly recognized by the active site. db-thueringen.de |
| Diacetyl-Lysine Peptide | Bromodomain BRD4(1) | Strong binding affinity. | Establishes baseline for native interaction. db-thueringen.de |
| Diacetyl-homoLysine Peptide | Bromodomain BRD4(1) | Binding affinity similar to the diacetyl-Lysine peptide. | The binding pocket can accommodate the longer side chain. db-thueringen.de |
By systematically replacing canonical amino acids with this compound derived residues, researchers can therefore create peptides with tailored enzymatic profiles. These engineered peptides can serve as specific substrates for assays, selective inhibitors to probe enzyme function, or as peptidomimetics with enhanced stability and targeted action. mdpi.combenchchem.com The combination of proteolytic resistance from the D-configuration and the altered binding interactions from the homoLysine side chain makes this compound a sophisticated building block for modern enzyme research. nih.gov
Analytical Techniques for Characterization of Fmoc D Hlys Boc Oh and Derived Peptides in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and composition of Fmoc-D-hLys(Boc)-OH and its corresponding peptides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to elucidate the precise connectivity and stereochemistry of the molecule.
In ¹H NMR spectra of Fmoc-protected amino acids, characteristic signals confirm the presence of the fluorenylmethoxycarbonyl (Fmoc) group, typically observed in the aromatic region between 7.0 and 8.0 ppm. scienceopen.com For this compound, specific proton signals corresponding to the D-homolysine backbone and the tert-Butoxycarbonyl (Boc) protecting group are also identifiable. The α-proton of the amino acid typically appears as a multiplet, with its chemical shift influenced by the neighboring amine and carbonyl groups. The protons of the Boc group characteristically present as a sharp singlet at approximately 1.4 ppm, integrating to nine protons. scienceopen.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals for the carbonyl carbons of the Fmoc, Boc, and carboxylic acid groups, as well as the aromatic carbons of the fluorenyl group and the aliphatic carbons of the homolysine side chain, are expected. scienceopen.com The chemical shifts of these carbons provide further verification of the molecular structure.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Fmoc-protected Lysine (B10760008) Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Fmoc Aromatic | 7.29 - 7.75 | m, t, d |
| α-CH | 4.12 | dd |
| Fmoc CH & CH₂ | 4.18 - 4.31 | t, d |
| ε-CH₂ (Lysine side chain) | ~3.10 | m |
| Boc (CH₃)₃ | ~1.40 | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data compiled from representative spectra of similar compounds. scienceopen.com
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for identifying and assessing the purity of peptides derived from it. Common ionization techniques employed for this purpose include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govcreative-proteomics.com
For the intact this compound molecule, MS analysis will confirm its molecular weight, which is 468.54 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.
In peptide analysis, MS is used to verify the correct sequence and to identify any impurities or side products from the synthesis. ESI is often coupled with liquid chromatography (LC-MS) to analyze complex peptide mixtures. scienceopen.com This technique allows for the separation of the desired peptide from any contaminants before mass analysis. MALDI-TOF (Time-of-Flight) mass spectrometry is another powerful technique, particularly for the analysis of larger peptides and proteins. creative-proteomics.com It typically produces singly charged ions, simplifying the resulting mass spectrum. creative-proteomics.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide definitive sequence information for the synthesized peptides. nih.gov
Interactive Data Table: Comparison of ESI and MALDI for Peptide Analysis
| Characteristic | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization State | Typically produces multiply charged ions | Primarily produces singly charged ions creative-proteomics.com |
| Sample Phase | Liquid creative-proteomics.com | Solid (co-crystallized with a matrix) creative-proteomics.com |
| Coupling | Easily coupled with liquid chromatography (LC-MS) | Often used as a standalone technique or offline with LC |
| Molecular Weight Range | Broad, suitable for small molecules to large proteins | Particularly effective for high molecular weight compounds creative-proteomics.com |
| Tolerance to Salts/Buffers | Lower tolerance | Higher tolerance |
Chromatographic Techniques for Purity Analysis and Isolation
Chromatographic methods are central to both the analysis of purity and the preparative isolation of this compound and the peptides synthesized using it.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for the quality control of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is the most common mode used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA).
The purity of this compound is determined by injecting a sample onto the HPLC system and monitoring the eluent with a UV detector, usually at a wavelength where the Fmoc group absorbs strongly (around 265 nm or 301 nm). A pure sample should ideally show a single, sharp peak. The percentage purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. For many commercially available Fmoc-protected amino acids, the expected purity is greater than 99.0%. phenomenex.com
For peptides, HPLC is used to monitor the progress of the synthesis and to analyze the final crude product. The retention time of the peptide provides an indication of its hydrophobicity. In preparative HPLC, the same principles are applied on a larger scale to purify the target peptide from the crude synthetic mixture.
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC for the analysis of complex peptide mixtures. chromatographytoday.comlabmal.com UPLC systems utilize columns packed with smaller stationary phase particles (typically sub-2 µm) and operate at much higher pressures than HPLC systems. creative-proteomics.com
This results in a dramatic improvement in resolution, peak capacity, and speed of analysis. creative-proteomics.com For peptide analysis, the enhanced resolution of UPLC allows for the separation of closely related peptides, such as deletion sequences or isomers, which may co-elute in a standard HPLC separation. chromatographytoday.com This leads to a more accurate assessment of peptide purity. The increased speed of UPLC also allows for higher sample throughput, which is beneficial in research environments. labmal.com
Interactive Data Table: Comparison of HPLC and UPLC for Peptide Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC/UHPLC) |
| Particle Size | 3 - 5 µm labmal.com | < 2 µm creative-proteomics.com |
| Operating Pressure | 4,000 - 6,000 psi creative-proteomics.com | > 15,000 psi creative-proteomics.com |
| Resolution | Good | Excellent, improved separation of complex mixtures chromatographytoday.com |
| Analysis Time | Longer | Significantly shorter labmal.com |
| Peak Capacity | Lower | Higher, allowing for more peaks to be resolved chromatographyonline.com |
| Sensitivity | Good | Higher due to narrower peaks creative-proteomics.com |
Techniques for Monitoring Peptide Synthesis and Coupling Efficiency
The success of solid-phase peptide synthesis (SPPS) relies on the near-quantitative completion of the coupling and deprotection steps. Several techniques are employed to monitor these reactions in real-time.
One of the most common methods for monitoring the completion of a coupling reaction is the Kaiser test , or ninhydrin test. peptide.com This is a colorimetric assay that detects the presence of free primary amines on the solid support. peptide.com A small sample of the resin-bound peptide is treated with ninhydrin reagents and heated. A positive result, indicated by an intense blue color, signifies the presence of unreacted amino groups, meaning the coupling reaction is incomplete. peptide.com If the N-terminal amino acid is a secondary amine, such as proline, the Kaiser test is unreliable and alternative tests like the isatin or chloranil test are used. peptide.com
The deprotection of the Fmoc group can be monitored spectrophotometrically. The Fmoc group is cleaved using a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov The cleaved Fmoc group forms a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. researchgate.net By measuring the UV absorbance of the deprotection solution, the completion of the Fmoc removal can be monitored quantitatively.
More advanced techniques for real-time monitoring of SPPS are also being developed, including methods based on refractometry, which can track changes in the reaction mixture during coupling, deprotection, and washing steps. digitellinc.com
In-situ Monitoring using Spectroscopic or Colorimetric Assays
Real-time or near real-time monitoring of the coupling and deprotection steps in Solid-Phase Peptide Synthesis (SPPS) is crucial for optimizing reaction conditions and ensuring the synthesis of the target peptide with high purity. For peptides derived from this compound, several in-situ spectroscopic and colorimetric assays are routinely employed to monitor the progress of the synthesis. These methods primarily focus on the detection of the N-terminal Fmoc group or the free primary/secondary amine.
Spectroscopic Monitoring
A widely used spectroscopic method for the in-situ monitoring of SPPS is UV-Vis spectroscopy. rsc.orgnih.gov This technique is particularly useful for quantifying the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the D-homoLysine residue. The Fmoc group is cleaved from the peptide resin using a solution of a secondary amine, typically piperidine in a solvent like N,N-dimethylformamide (DMF). mostwiedzy.pl This process releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. mostwiedzy.plnih.gov
By measuring the absorbance of the solution after the deprotection step, the amount of cleaved Fmoc group can be quantified, which directly correlates to the yield of the preceding coupling reaction. uzh.ch The absorbance is typically measured at the maximum wavelength of the dibenzofulvene-piperidine adduct, which is around 301 nm. mostwiedzy.plnih.gov Some studies also utilize a secondary absorption maximum at approximately 289.8 nm. nih.gov The concentration of the released Fmoc adduct, and thus the loading of the peptide on the resin, can be calculated using the Beer-Lambert law. nih.gov
Table 1: UV-Vis Spectroscopic Data for Fmoc Group Quantification
| Parameter | Value | Reference |
|---|---|---|
| Primary Wavelength (λmax) | 301.0 nm | mostwiedzy.plnih.gov |
| Secondary Wavelength | 289.8 nm | nih.gov |
| Molar Absorptivity (ε) at 301.0 nm | 7100 - 8100 L mol⁻¹ cm⁻¹ | nih.gov |
| Molar Absorptivity (ε) at 289.8 nm | 6089 L mol⁻¹ cm⁻¹ | nih.gov |
This spectroscopic method allows for a quantitative assessment of the deprotection step in real-time, providing valuable feedback on the efficiency of the synthesis. iris-biotech.de
Colorimetric Assays
Colorimetric assays provide a qualitative or semi-quantitative method for monitoring the presence or absence of free amino groups on the resin-bound peptide. These tests are performed on a small sample of the peptide-resin and are essential for confirming the completion of both the coupling and deprotection steps. chempep.compeptide.com
Kaiser Test (Ninhydrin Test): The Kaiser test is a highly sensitive method for detecting primary amines. iris-biotech.de When the resin beads are heated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine (B92270) and ethanol, the presence of a free primary amine, such as the epsilon-amino group of a deprotected lysine derivative if it were not protected, or more relevantly the N-terminal amine after Fmoc removal, results in a characteristic dark blue or violet color. iris-biotech.de A negative result (yellow or colorless beads) indicates that the coupling reaction has gone to completion and there are no free primary amines. iris-biotech.de However, the Kaiser test is less reliable for secondary amines, such as proline, and can sometimes yield false positives due to the partial instability of the Fmoc group under the test conditions. peptide.comijrps.com
TNBS Test (2,4,6-Trinitrobenzenesulfonic Acid Test): This assay is another sensitive test for primary amines. iris-biotech.de Resin beads with free primary amino groups will turn orange or red when treated with a solution of TNBS. iris-biotech.de This test can be evaluated microscopically and provides a clear indication of the presence of unreacted amino groups. iris-biotech.de
Bromophenol Blue (BPB) Test: The bromophenol blue test is based on an acid-base reaction and can detect both primary and secondary amines. peptide.compeptide.com In this test, a few resin beads are washed and then treated with a solution of bromophenol blue. peptide.com The color of the beads indicates the status of the coupling reaction.
Table 2: Interpretation of Bromophenol Blue Test Results
| Bead Color | Interpretation |
|---|---|
| Blue to Blue-Green | Incomplete coupling; free amines present. ijrps.compeptide.com |
| Yellow-Green | Nearly complete coupling. peptide.com |
These colorimetric assays are simple, rapid, and can be performed at each cycle of the peptide synthesis to ensure the fidelity of the growing peptide chain. ias.ac.in The choice of assay may depend on the specific amino acid at the N-terminus of the peptide being synthesized from this compound. peptide.com
Future Directions and Emerging Research Avenues
Advanced Applications in Peptide Engineering and Rational Design
The incorporation of D-homolysine into peptide sequences is a strategic approach in rational peptide design aimed at enhancing therapeutic potential. The D-configuration provides significant resistance to proteolytic degradation by endogenous proteases, a major hurdle for the clinical utility of peptide-based drugs. nih.gov This inherent stability is a key driver for its use in developing longer-lasting therapeutic peptides. chempep.com
Furthermore, the introduction of D-amino acids can induce specific secondary structures, such as β-turns, which are critical for mimicking bioactive conformations and improving receptor binding affinity. nih.gov The extended side chain of homolysine, compared to lysine (B10760008), alters the steric and electronic properties of the peptide. sigmaaldrich.combenchchem.com This modification can be used to modulate interactions with biological targets, such as the ion-pairing interactions between the amino acid's side chain and carboxylate groups on an enzyme or receptor. sigmaaldrich.comsigmaaldrich.com This allows for fine-tuning the specificity and efficacy of peptide-based drugs and probes. bocsci.comresearchgate.net
Development of Novel Protecting Group Strategies for Homolysine Derivatives
While the Fmoc/Boc orthogonal pair is standard for peptide synthesis, advanced applications often require more complex protection schemes to achieve site-specific modifications. chempep.comiris-biotech.de The development of novel protecting group strategies for the homolysine side chain is crucial for synthesizing branched or multi-functionalized peptides. iris-biotech.de
These strategies involve using protecting groups that are orthogonal not only to the N-terminal Fmoc group but also to the side-chain Boc group. This allows for the selective deprotection and modification of a specific homolysine residue within a peptide that may contain other lysine or homolysine residues protected with Boc. iris-biotech.debeilstein-journals.org
Emerging Orthogonal Protecting Groups for the Side-Chain Amine:
| Protecting Group | Abbreviation | Cleavage Condition | Key Feature |
| 4-Methyltrityl | Mtt | Mildly acidic (e.g., 1% TFA in DCM) | Allows for deprotection while the peptide is still on an acid-labile resin. iris-biotech.deiris-biotech.de |
| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | ivDde | Hydrazine-based (e.g., 2% hydrazine (B178648) in DMF) | Stable to both the basic conditions of Fmoc removal and the strong acid of final cleavage, offering true orthogonality. iris-biotech.deiris-biotech.de |
| Trifluoroacetyl | Tfa | Basic conditions (e.g., aqueous piperidine (B6355638) or hydrazine) | A base-labile group that offers an alternative orthogonality for acid-sensitive peptides. nih.gov |
These advanced strategies enable the precise, stepwise functionalization of peptides, opening avenues for creating complex architectures like template-assembled synthetic proteins (TASP) and multi-ligand constructs. beilstein-journals.org
Exploration of D-Homolysine in Self-Assembling Peptide Systems
Self-assembling peptides are at the forefront of nanotechnology, forming ordered structures like nanofibers, nanotubes, and hydrogels for applications in tissue engineering and drug delivery. wikipedia.orgnih.govfrontiersin.org The incorporation of D-amino acids, including D-homolysine, is a powerful method to control and enhance these assemblies. mdpi.com
Peptides composed of alternating L- and D-amino acids can form highly stable, flat, ring-like structures that stack to create nanotubes with well-defined pores. wikipedia.orgnih.govacs.org The D-configuration of D-homolysine facilitates the formation of these unique supramolecular structures. The extended side chain of homolysine can also influence the physical properties of the resulting nanomaterials, such as fiber morphology or the stability of hydrogels. benchchem.comresearchgate.net The presence of D-amino acids can lead to faster aggregation and the formation of more rigid and stable hydrogels compared to their homochiral L-amino acid counterparts. mdpi.com This makes D-homolysine an attractive component for designing advanced biomaterials with tailored properties for cell culture and controlled drug release. frontiersin.orgnih.gov
Integration with Orthogonal Bioconjugation Chemistries (e.g., Click Chemistry)
The side-chain amine of homolysine is a key functional group for bioconjugation. After selective deprotection of the Boc group, this amine serves as a chemical handle for attaching a wide array of molecules, including fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG) chains, or therapeutic payloads. chempep.comevitachem.com
A significant advancement in this area is the integration with "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chempep.com The free amine on the deprotected homolysine side chain can be readily converted into either an azide (B81097) or an alkyne. This allows for highly efficient and specific ligation to a molecule bearing the complementary functional group. This method is increasingly used for the precise synthesis of peptide conjugates. chempep.com This orthogonal chemistry ensures that the conjugation reaction occurs only at the intended site without side reactions, which is critical for creating well-defined and functional bioconjugates for research and therapeutic applications. beilstein-journals.orgevitachem.com
Q & A
Q. What is the role of Fmoc-D-hLys(Boc)-OH in solid-phase peptide synthesis (SPPS), and how should its protective groups be managed during synthesis?
- Methodological Answer : this compound is a protected amino acid derivative critical for introducing D-configured homo-lysine residues into peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group, allowing sequential deprotection with piperidine during SPPS. The Boc (tert-butyloxycarbonyl) group shields the side-chain ε-amino group, which is removed post-synthesis using trifluoroacetic acid (TFA) . To ensure controlled synthesis:
- Deprotection : Use 20–30% piperidine in DMF for Fmoc removal (2 × 5 min cycles).
- Side-chain cleavage : Treat with TFA (95%) for 1–2 hours to remove Boc, followed by neutralization and purification .
Solubility in DMF or DMSO is critical; pre-dissolve the compound to avoid incomplete coupling .
Q. What safety protocols must be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid aqueous solutions to prevent unintended reactions .
- Waste Disposal : Segregate chemical waste and consult institutional guidelines for disposal of Boc/Fmoc-containing compounds, as they may generate toxic byproducts (e.g., nitrogen oxides) during decomposition .
Advanced Research Questions
Q. How can researchers optimize the incorporation of D-configured lysine derivatives like this compound into peptide sequences to enhance proteolytic stability?
- Methodological Answer : D-amino acids resist enzymatic degradation, making them valuable for therapeutic peptides. To optimize incorporation:
- Coupling Efficiency : Activate this compound with HBTU/HOBt in DMF and monitor coupling via Kaiser test. Extend reaction time (2–4 hours) if incomplete .
- Sequence Design : Place D-hLys in regions prone to proteolysis (e.g., near cleavage sites). Use circular dichroism (CD) to confirm structural integrity and protease resistance .
- Case Study : In pH-responsive drug delivery systems, D-configured lysine improved peptide stability under physiological conditions .
Q. What analytical techniques are critical for characterizing peptides synthesized using this compound, and how can potential structural anomalies be addressed?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC (≥95% purity threshold) with C18 columns and a water/acetonitrile gradient. Monitor for truncated sequences caused by incomplete deprotection .
- Structural Validation :
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 482.57 g/mol for this compound) and detect side products (e.g., racemization) .
- Nuclear Magnetic Resonance (NMR) : Analyze δ 1.4 ppm (Boc tert-butyl) and δ 7.3–7.8 ppm (Fmoc aromatic protons) to verify protective group integrity .
- Troubleshooting : If anomalies arise (e.g., low yield), re-optimize coupling conditions or use orthogonal protection strategies (e.g., Alloc for side chains) .
Q. How does the D-configuration of this compound influence peptide secondary structures, and what experimental approaches can elucidate these effects?
- Methodological Answer : D-amino acids disrupt α-helix and β-sheet formation due to altered stereochemistry. To assess structural impacts:
- Circular Dichroism (CD) : Compare spectra of L- and D-lysine-containing peptides to identify shifts in helical or sheet content .
- X-ray Crystallography : Resolve atomic-level structural changes in crystalline peptides .
- Functional Assays : Test bioactivity (e.g., receptor binding) to correlate structural changes with functional outcomes .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in synthesis yields when using this compound in complex peptide architectures?
- Methodological Answer : Low yields may stem from:
- Steric Hindrance : Use backbone amide protectants (e.g., pseudoprolines) for bulky sequences .
- Solubility Issues : Replace DMF with DMSO or add chaotropic agents (e.g., urea) for hydrophobic peptides .
- Side Reactions : Monitor for aspartimide formation (common at Lys residues) via LC-MS and adjust pH or use additives (e.g., HOBt) to suppress side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
